1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H12F2N2O2 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyano group and two fluorine atoms on the phenyl ring, as well as a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano and fluorine groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving cyano and fluorine groups.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can influence its chemical reactivity and biological activity.
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDPUPHRUIJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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